molecular formula C19H13FN2OS2 B2644210 N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 941967-49-3

N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2644210
CAS RN: 941967-49-3
M. Wt: 368.44
InChI Key: LZGMTENYLRPOBE-UHFFFAOYSA-N
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Description

“N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, the structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions, condensation reactions, and reactions involving chloro ethyl compounds . These reactions lead to the formation of the benzothiazole ring and the attachment of various functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar benzothiazole derivatives have been analyzed using various techniques. For instance, the melting point, optical rotation, and IR, 1H NMR, 13C NMR, and mass spectral data were used to analyze the properties of similar compounds .

Scientific Research Applications

Solid-Phase Synthesis Techniques

Researchers have developed solid-phase synthesis methods for creating complex molecules, which may include derivatives similar to N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide. These techniques enable the efficient preparation of compounds with potential applications in drug discovery and materials science (Jung Lee, D. Gauthier, & R. Rivero, 1999).

Biological Activity and Structural Characterization

The synthesis and structural characterization of novel compounds, including those related to this compound, have been investigated for their cytotoxic effects on cancer cell lines. Such research contributes to the development of new anticancer agents by understanding the structure-activity relationships (Paula N. Kelly et al., 2007).

Fluorescent Probe Development for Environmental and Biological Sciences

Compounds with structural features similar to this compound have been utilized in the development of fluorescent probes. These probes are designed for the selective detection of toxic benzenethiols and biologically active aliphatic thiols, highlighting the compound's potential in environmental monitoring and biological research (Z. Wang et al., 2012).

Inhibition of Biological Targets

The synthetic routes to create potent and selective inhibitors of biological targets, such as urokinase, have been explored using derivatives similar to this compound. These inhibitors have applications in the treatment of diseases where the modulation of specific enzymes or receptors is beneficial (A. Bridges et al., 1993).

Antimicrobial Evaluation

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. Such studies are crucial in the search for new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Sailaja Rani Talupur et al., 2021).

Future Directions

The future directions for research on “N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide” and similar compounds could include further exploration of their potential anti-inflammatory properties, as well as investigation of other potential therapeutic applications. Further molecular docking studies could also be conducted to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS2/c20-14-8-9-15-17(11-14)25-19(21-15)22(12-13-5-2-1-3-6-13)18(23)16-7-4-10-24-16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGMTENYLRPOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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